6-Hydroxy-7-methoxydihydroligustilide is a naturally occurring compound primarily derived from the plant species within the family Apiaceae, particularly from the roots of Angelica dahurica and Cnidium officinale. This compound is recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects, making it a subject of interest in pharmacological research.
6-Hydroxy-7-methoxydihydroligustilide is extracted from traditional medicinal plants such as Angelica dahurica and Cnidium officinale. These plants have been used in traditional medicine for various ailments, including pain relief and inflammation reduction. The extraction of this compound typically involves methods like solvent extraction and chromatographic techniques to isolate it from other active constituents present in the plant material .
This compound falls under the category of coumarins, which are a class of chemical compounds derived from the phenylpropanoid pathway. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. 6-Hydroxy-7-methoxydihydroligustilide specifically exhibits significant pharmacological potential, warranting further investigation into its mechanisms and applications .
The synthesis of 6-Hydroxy-7-methoxydihydroligustilide can be achieved through various methods, primarily focusing on extraction from natural sources or synthetic routes. The extraction process often involves:
In laboratory settings, the synthesis may also involve chemical modifications of simpler coumarin derivatives, employing reagents that facilitate hydroxylation and methoxylation at specific positions on the aromatic ring. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
The molecular formula of 6-Hydroxy-7-methoxydihydroligustilide is . Its structure features a coumarin backbone with hydroxyl (-OH) and methoxy (-OCH₃) functional groups at specific positions.
The structural elucidation is often performed using spectroscopic methods such as NMR and infrared (IR) spectroscopy, which provide insights into the arrangement of atoms within the molecule .
6-Hydroxy-7-methoxydihydroligustilide can participate in various chemical reactions typical of coumarins, including:
The reactivity of this compound can be influenced by its functional groups; for instance, the presence of hydroxyl groups can facilitate hydrogen bonding, affecting its interaction with biological targets. Additionally, studies have shown that modifications at these positions can alter its pharmacological properties significantly .
The mechanism by which 6-Hydroxy-7-methoxydihydroligustilide exerts its biological effects is primarily linked to its ability to modulate inflammatory pathways. It has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research indicates that this compound may act through several pathways:
6-Hydroxy-7-methoxydihydroligustilide demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme temperatures or pH levels. Its reactivity profile suggests potential interactions with various biomolecules, enhancing its therapeutic applications .
The primary applications of 6-Hydroxy-7-methoxydihydroligustilide include:
Research continues to explore the broader implications of this compound in therapeutic contexts, particularly in chronic inflammatory diseases .
6-Hydroxy-7-methoxydihydroligustilide (C12H14O4) emerges through specialized alkylphthalide metabolism in Angelica sinensis and related Umbelliferae species. Its biosynthesis originates from polyketide-derived precursors, where acetyl-CoA and malonyl-CoA undergo sequential condensation to form an unsaturated poly-β-ketoacid intermediate. This linear chain undergoes regioselective cyclization to establish the characteristic phthalide lactone core, followed by α-hydroxylation and dehydration steps that introduce the C3-alkylidene moiety [5] [9]. Crucially, butylidenephthalide serves as the immediate precursor for dihydroligustilide derivatives, undergoing enzymatic hydrogenation at the C6-C7 position prior to oxygenation modifications. Isotopic labeling studies in Ligusticum chuanxiong have demonstrated that phenylalanine-derived intermediates contribute to the butyl side chain, though the exact mechanism differs from shikimate-mediated aromatic amino acid biosynthesis [5]. This pathway operates predominantly in root pericycle cells and is upregulated during secondary root development, correlating with phthalide accumulation peaks observed at 18 months of growth [5].
Table 1: Key Precursors and Intermediates in 6-Hydroxy-7-methoxydihydroligustilide Biosynthesis
| Precursor/Intermediate | Chemical Structure | Enzymatic Transformation | Localization in Plant |
|---|---|---|---|
| Polyketide chain | Linear C10-β-ketoacid | Cyclization via polyketide cyclase | Plastid |
| Butylidenephthalide | 3-Butylidene-1(3H)-isobenzofuranone | Reduction by enoate reductase | Endoplasmic reticulum |
| Dihydroligustilide | 3-Butylidene-4,5-dihydrophthalide | C6-hydroxylation by CYP450 | Microsomes |
| 6-Hydroxydihydroligustilide | C12H16O3 (hydroxylated at C6) | C7-O-methylation by OMT | Cytosol |
The C6 hydroxylation represents the defining step in 6-hydroxy-7-methoxydihydroligustilide formation, catalyzed by cytochrome P450 monooxygenases (CYP450) of the CYP71D subfamily. Transcriptomic analyses of Angelica sinensis roots identified CYP71BE54 as the primary candidate isoform responsible for stereospecific hydroxylation at the C6 position of dihydroligustilide [5]. This membrane-bound enzyme requires NADPH and molecular oxygen, exhibiting strict regioselectivity for the allylic carbon adjacent to the lactone ring. Heterologous expression in Escherichia coli confirmed its catalytic function, converting dihydroligustilide to 6-hydroxydihydroligustilide with >85% efficiency [5].
Subsequent C7 methoxylation is mediated by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMT). Specifically, AsOMT1 (a class II OMT) transfers the methyl group from SAM to the C6 hydroxyl, generating the 6-hydroxy-7-methoxy configuration. Enzyme kinetics revealed AsOMT1's high affinity for 6-hydroxydihydroligustilide (Km = 12.3 μM) compared to other phthalide substrates [5]. Crystallographic studies indicate that substrate recognition depends on hydrophobic interactions with Val153 and π-stacking with Phe228 in the active site pocket. The reaction exhibits Z-configuration retention, preserving the molecule's stereochemical integrity throughout the modification process [1] [5].
Table 2: Enzymatic Machinery in 6-Hydroxy-7-methoxydihydroligustilide Modification
| Enzyme Class | Specific Isoform | Cofactors | Catalytic Efficiency (kcat/Km) | Inhibitors |
|---|---|---|---|---|
| Cytochrome P450 | CYP71BE54 | NADPH, O₂ | 4.7 × 10³ M⁻¹s⁻¹ | Ketoconazole, cytochrome c |
| O-Methyltransferase | AsOMT1 | S-adenosylmethionine | 8.2 × 10⁴ M⁻¹s⁻¹ | Sinefungin, SAH |
| Dehydrogenase | ADH4 (putative) | NAD⁺ | Not characterized | Disulfiram |
6-Hydroxy-7-methoxydihydroligustilide shares early biosynthetic precursors with Z-ligustilide but diverges at the hydrogenation stage. While Z-ligustilide retains the C6-C7 double bond (Δ⁶,⁷), 6-hydroxy-7-methoxydihydroligustilide biosynthesis requires saturation of the Δ⁶,⁷ bond prior to oxygenation. This reduction is catalyzed by NADPH-dependent ene-reductases belonging to the Old Yellow Enzyme family, specifically OYE3 in Angelica sinensis [5] [9]. Consequently, the saturated backbone alters the electronic environment, making C6 more susceptible to enzymatic hydroxylation compared to its unsaturated counterpart.
Within the senkyunolide series, 6-hydroxy-7-methoxydihydroligustilide demonstrates regioisomeric relationships with senkyunolide I (7-hydroxy-6-methoxy configuration). This positional distinction arises from divergent hydroxylation patterns: CYP71D subfamily isoforms exhibit variable regiospecificity, with CYP71D211 hydroxylating C7 in senkyunolide precursors versus CYP71BE54 targeting C6 in the dihydroligustilide pathway [1] [5]. Methyltransferase specificity further differentiates these derivatives, as AsOMT1 preferentially methylates C7-hydroxyl groups in the 6-hydroxy series, while AsOMT3 methylates C6-hydroxyls in 7-hydroxylated precursors.
Environmental and developmental factors differentially regulate these pathways. Methyl jasmonate elicitation (100 μM) upregulates genes encoding Z-ligustilide biosynthetic enzymes 2.3-fold more strongly than those for 6-hydroxy-7-methoxydihydroligustilide. Conversely, cool temperature stress (10°C) preferentially induces the latter pathway, increasing its accumulation by 40% compared to controls, likely through enhanced reductase and hydroxylase expression [5].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1